(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-11-9-13(10-12-14)19(22)23-26-20(25)24-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)24/h1-12H,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLXHFSNBXSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenothiazine-10-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of intermediates and the final product through techniques such as recrystallization, chromatography, and distillation to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, ammonia; often in polar solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders and other medical conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to its potential use in psychiatric treatments. It may also inhibit the growth of certain microbial and cancer cells by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
- Periciazine
- Phenothiazine
Uniqueness
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
